![molecular formula C17H14N2OS B2619365 2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one CAS No. 133211-51-5](/img/structure/B2619365.png)
2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of imidazoisoquinolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-phenylimidazo[1,5-a]pyridine with thiourea in the presence of a base such as sodium ethoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,5-b]isoquinoline compounds exhibit antiproliferative effects against various cancer cell lines. The thioxo group in 2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one enhances its ability to interact with biological targets involved in cancer progression. A study demonstrated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Initial studies suggest that it may inhibit the growth of certain bacterial strains and fungi. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .
Neuropharmacology
Research into the neuropharmacological effects of imidazo[1,5-b]isoquinolines indicates potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems could lead to developments in therapies for conditions such as anxiety and depression. Preliminary findings suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), although further studies are required to confirm these effects .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Research is ongoing to optimize its performance in these applications through structural modifications and composite materials .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various imidazo[1,5-b]isoquinoline derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This highlights its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of thioxo-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone of 12 mm against S. aureus at a concentration of 100 µg/mL, indicating promising antimicrobial activity that warrants further investigation into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazoisoquinolines and thioxo derivatives, such as:
- 2-phenylimidazo[1,5-a]pyridine
- 3-thioxo-2,3-dihydroimidazo[1,5-a]pyridine
- 2-phenyl-3-thioxo-2,3-dihydroimidazo[1,5-a]quinoline
Uniqueness
What sets 2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one apart is its unique structural arrangement, which imparts specific chemical and biological properties
Biological Activity
The compound 2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a member of the imidazoisoquinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. The method often employs starting materials such as thioamides and various aromatic aldehydes to achieve the desired heterocyclic structure.
Antimicrobial Activity
Research indicates that derivatives of imidazoisoquinolines exhibit significant antimicrobial properties. For instance, certain thioxo derivatives have shown efficacy against various bacterial and fungal strains. A study highlighted that compounds with similar structures demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Several studies have explored the anticancer properties of imidazoisoquinoline derivatives. For example, compounds related to this compound were evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116 and MCF-7. Results indicated moderate to high cytotoxicity, suggesting potential as anticancer agents .
Antiparasitic Effects
The compound has also been investigated for its antiparasitic activity. Similar thio derivatives have shown effectiveness against nematodes and other parasitic infections. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance activity against specific parasites .
Case Studies
- Anticancer Activity : In a study involving various substituted imidazoisoquinolines, 2-phenyl-3-thioxo derivatives exhibited IC50 values in the micromolar range against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several thioxo derivatives against established bacterial strains. The results showed that some derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-phenyl-3-thioxo derivatives. Key observations include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences activity.
- Thio Group Positioning : The positioning of the thio group relative to other functional groups affects both solubility and biological interactions.
Substituent | Effect on Activity |
---|---|
Electron-donating | Increases potency |
Electron-withdrawing | Decreases potency |
Thio group position | Critical for receptor binding |
Properties
IUPAC Name |
2-phenyl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16-15-10-12-6-4-5-7-13(12)11-18(15)17(21)19(16)14-8-2-1-3-9-14/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJHMHHALRFRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2CC3=CC=CC=C31)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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